molecular formula C11H19NO6S B3001212 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolan-3-yl]acetic acid CAS No. 2164867-54-1

2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolan-3-yl]acetic acid

Cat. No.: B3001212
CAS No.: 2164867-54-1
M. Wt: 293.33
InChI Key: NBLQZLJFOSWUPB-UHFFFAOYSA-N
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Description

This compound features a 1,1-dioxothiolane (sulfone-containing tetrahydrothiophene) ring, a tert-butoxycarbonyl (Boc)-protected amino group, and an acetic acid moiety. The Boc group enhances stability during synthetic processes, while the sulfone ring contributes to unique electronic and conformational properties. Its molecular weight is 233.26 g/mol, as reported in safety data sheets .

Properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolan-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6S/c1-10(2,3)18-9(15)12-11(6-8(13)14)4-5-19(16,17)7-11/h4-7H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLQZLJFOSWUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCS(=O)(=O)C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2164867-54-1
Record name 2-(3-{[(tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical differences between the target compound and its analogs:

Compound Name (CAS/Identifier) Molecular Weight (g/mol) Key Functional Groups Ring Structure Notable Features
Target Compound 233.26 Boc-amino, acetic acid 1,1-Dioxothiolane Sulfone ring enhances stability
(R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid () ~265.3 (estimated) Boc-amino, acetic acid, oxo Pyrrolidone Oxygen-based lactam; potential peptide mimics
3-[(1,1-Dioxothiolan-3-yl)amino]propanoic acid (247109-39-3; ) ~209.2 (estimated) Amino, propanoic acid 1,1-Dioxothiolane Lacks Boc protection; shorter chain
2-[3-(Boc-amino)-2-oxopyridin-1-yl]acetic acid (882847-09-8; ) ~280.3 (estimated) Boc-amino, acetic acid, oxo Pyridinone Aromatic ring with keto group
2-(2-(2-Amino-3-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid (2677030-91-8; ) ~265.3 (estimated) Amino, acetic acid, benzyl 1,3-Dioxolane Oxygen-based ring; aromatic substitution

Physicochemical Properties

  • Stability: The Boc group in the target compound and ’s analog provides acid-labile protection, critical for peptide synthesis.
  • Solubility: The acetic acid moiety enhances aqueous solubility, but the hydrophobic Boc group may reduce it. Pyridinone-containing analogs () likely exhibit different solubility profiles due to aromaticity.
  • Reactivity: The sulfone ring in the target compound may undergo nucleophilic attacks less readily than the oxo group in pyrrolidone or pyridinone derivatives .

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